molecular formula C11H16N2O3S B14838450 4-Cyclopropoxy-6-isopropylpyridine-3-sulfonamide

4-Cyclopropoxy-6-isopropylpyridine-3-sulfonamide

Cat. No.: B14838450
M. Wt: 256.32 g/mol
InChI Key: CODCZDZANLXTQD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-isopropylpyridine-3-sulfonamide typically involves the reaction of a pyridine derivative with a sulfonyl chloride in the presence of a base. The general reaction scheme is as follows:

    Starting Materials: Pyridine derivative, sulfonyl chloride, base (e.g., triethylamine).

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

    Procedure: The pyridine derivative is dissolved in the solvent, and the base is added to the solution. The sulfonyl chloride is then added dropwise to the reaction mixture while stirring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-isopropylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

4-cyclopropyloxy-6-propan-2-ylpyridine-3-sulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-7(2)9-5-10(16-8-3-4-8)11(6-13-9)17(12,14)15/h5-8H,3-4H2,1-2H3,(H2,12,14,15)

InChI Key

CODCZDZANLXTQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C(=C1)OC2CC2)S(=O)(=O)N

Origin of Product

United States

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